1-(Cyclopropylsulfonyl)-4-iodo-1H-pyrazole
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Overview
Description
1-(Cyclopropylsulfonyl)-4-iodo-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cyclopropylsulfonyl group and an iodine atom attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylsulfonyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylsulfonyl chloride with a suitable pyrazole derivative in the presence of a base can yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature or slightly elevated .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylsulfonyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Major Products
Substitution: Azido derivatives, cyano derivatives, organometallic adducts.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
1-(Cyclopropylsulfonyl)-4-iodo-1H-pyrazole has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylsulfonyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylsulfonyl)-3-iodo-1H-pyrazole: Similar structure but with the iodine atom at a different position.
1-(Cyclopropylsulfonyl)-4-bromo-1H-pyrazole: Similar structure with bromine instead of iodine.
1-(Cyclopropylsulfonyl)-4-chloro-1H-pyrazole: Similar structure with chlorine instead of iodine.
Uniqueness
1-(Cyclopropylsulfonyl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective .
Properties
Molecular Formula |
C6H7IN2O2S |
---|---|
Molecular Weight |
298.10 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-4-iodopyrazole |
InChI |
InChI=1S/C6H7IN2O2S/c7-5-3-8-9(4-5)12(10,11)6-1-2-6/h3-4,6H,1-2H2 |
InChI Key |
XLXJLMCLMZHKKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2C=C(C=N2)I |
Origin of Product |
United States |
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